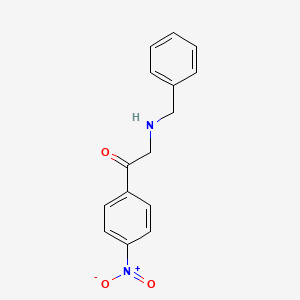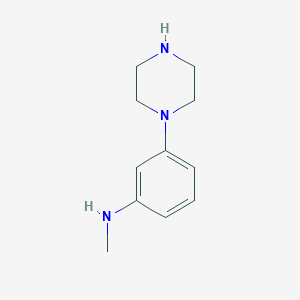
N-Methyl-3-(piperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(piperazin-1-yl)aniline is an organic compound that features a piperazine ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(piperazin-1-yl)aniline typically involves the reaction of 3-chloroaniline with N-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Methyl-3-(piperazin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-3-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an antagonist or agonist at certain receptor sites, modulating the activity of neurotransmitters. The piperazine ring is known to interact with serotonin and dopamine receptors, influencing their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but with a different substitution pattern.
N-Methyl-4-(piperazin-1-yl)aniline: Similar but with the piperazine ring attached at a different position on the aniline ring.
Uniqueness
N-Methyl-3-(piperazin-1-yl)aniline is unique due to its specific substitution pattern, which can result in distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
756751-92-5 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-3-piperazin-1-ylaniline |
InChI |
InChI=1S/C11H17N3/c1-12-10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,12-13H,5-8H2,1H3 |
InChI Key |
XYQCDEDDTAPKCK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
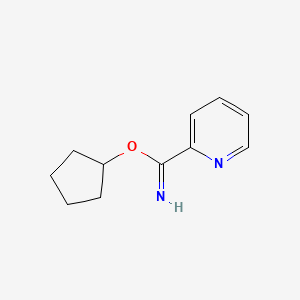
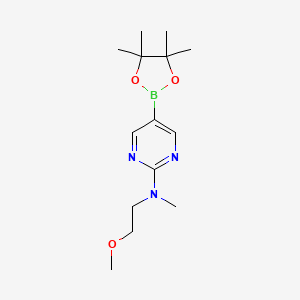
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)

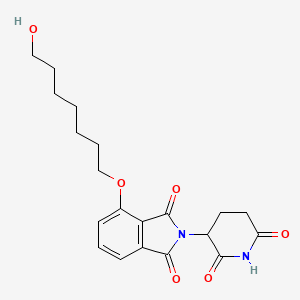
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)

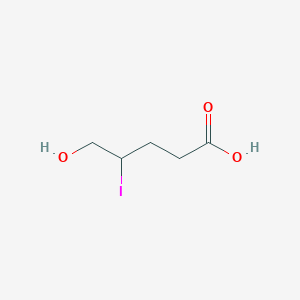
![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)
